molecular formula C7H12N2O B1422694 1-(Cyclopropylmethyl)imidazolidin-2-one CAS No. 1547046-72-9

1-(Cyclopropylmethyl)imidazolidin-2-one

Cat. No. B1422694
M. Wt: 140.18 g/mol
InChI Key: IXRKFELWLYQFEB-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)imidazolidin-2-one is a member of the imidazolidinones, a class of 5-membered ring heterocycles . It has a molecular formula of C8H13N3O and a molecular weight of 167.21 g/mol. Imidazolidinones are structurally related to imidazolidine and feature a saturated C3N2 nucleus, except for the presence of a urea or amide functional group in the 2 or 4 positions .


Synthesis Analysis

The synthesis of imidazolidin-2-ones has been a topic of interest in recent years . The acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles leads to the formation of new imidazolidin-2-ones . This method makes it quite easy to introduce the desired pharmacophore group into position 4 of the imidazolidine ring .


Molecular Structure Analysis

The InChI code for 1-(Cyclopropylmethyl)imidazolidin-2-one is 1S/C7H12N2O/c10-7-8-3-4-9(7)5-6-1-2-6/h6H,1-5H2,(H,8,10) . This indicates that the molecule contains seven carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom .


Chemical Reactions Analysis

Imidazolidin-2-ones and their analogues are widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds . They are also important synthetic intermediates that can be transformed into a broad variety of complex structures . The review identifies the most common approaches to imidazolidin-2-one derivatives: the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .


Physical And Chemical Properties Analysis

1-(Cyclopropylmethyl)imidazolidin-2-one is a solid at room temperature with a melting point of 135-137°C. It is soluble in organic solvents such as methanol, ethanol, and chloroform, but is insoluble in water.

Scientific Research Applications

Bioactive Oligopeptides Modification

Imidazolidin-4-ones, such as 1-(Cyclopropylmethyl)imidazolidin-2-one, are used in modifying bioactive oligopeptides. They act as proline surrogates or protect the N-terminal amino acid against hydrolysis by aminopeptidase and endopeptidase. This modification is significant in enhancing the stability and efficacy of pharmaceutical compounds (Ferraz et al., 2007).

Gold(I)-Catalyzed Hydroamination

In organic synthesis, 1-(Cyclopropylmethyl)imidazolidin-2-one is involved in the gold(I)-catalyzed hydroamination process. This method is used for the synthesis of imidazolidin-2-ones, showcasing high yield and regioselectivity, which is pivotal in the development of various organic compounds (Zhang, Lee, & Widenhoefer, 2009).

Corrosion Inhibition

Studies on 1-(Cyclopropylmethyl)imidazolidin-2-one and related compounds have explored their use as corrosion inhibitors, especially in acid media. These inhibitors play a crucial role in protecting metals from corrosion, which is essential in industrial applications (Cruz et al., 2004).

Synthesis of Biologically Active Compounds

This compound is used in the synthesis of various biologically active compounds, including pharmaceuticals and natural products. Techniques such as nucleophilic cyclization and electrophilic substitution are employed to create novel imidazolidinones, which are core structures in many active compounds (Smolobochkin et al., 2020).

Solid Phase Synthesis

Solid-phase synthesis techniques involving 1-(Cyclopropylmethyl)imidazolidin-2-one are used to create libraries of drug-like heterocycles. This method combines the efficiency of solid-phase synthesis with the selectivity of gold catalysis, proving useful in pharmaceutical development (La-Venia et al., 2016).

Future Directions

Imidazolidin-2-ones and their analogues are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . Over the years, continuous efforts have been addressed to the development of sustainable and more efficient protocols for the synthesis of these heterocycles . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

1-(cyclopropylmethyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-8-3-4-9(7)5-6-1-2-6/h6H,1-5H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRKFELWLYQFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylmethyl)imidazolidin-2-one

CAS RN

1547046-72-9
Record name 1-(cyclopropylmethyl)imidazolidin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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